Asperulosidic Acid

Catalog No.
S519562
CAS No.
25368-11-0
M.F
C18H24O12
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asperulosidic Acid

CAS Number

25368-11-0

Product Name

Asperulosidic Acid

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C18H24O12

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1

InChI Key

DGDWCRWJRNMRKX-DILZHRMZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Asperulosidic Acid

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

The exact mass of the compound Asperulosidic acid is 432.1268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Asperulosidic acid is an iridoid glycoside naturally occurring in various plant species, notably in the Rubiaceae family, including Hedyotis diffusa and Morinda citrifolia (Noni). [REFS-1, REFS-2]. It is structurally characterized by a cyclopentanopyran skeleton with a carboxylic acid functional group, distinguishing it from its close analog, asperuloside. This compound is a subject of research primarily for its anti-inflammatory and hepatoprotective properties, and it serves as a critical analytical standard for the quantification of related compounds in complex botanical matrices. [REFS-3, REFS-4].

Substituting high-purity asperulosidic acid with its close analog, asperuloside, or with crude plant extracts is not viable for reproducible research. Crude extracts contain numerous confounding compounds that obscure true dose-response relationships and prevent mechanistic studies. [1]. Furthermore, the structural difference between asperulosidic acid (a carboxylic acid) and asperuloside (a methyl ester) results in distinct research applications and likely different pharmacokinetic profiles. Evidence for asperulosidic acid is concentrated in hepatoprotective and specific anti-inflammatory pathways, while asperuloside is more established in anti-osteoarthritic and neuroprotective models, making them non-interchangeable for targeted studies. [REFS-2, REFS-3].

Essential as a High-Purity Standard for Accurate HPLC Quantification

High-purity asperulosidic acid is essential for its use as an analytical reference standard in validated HPLC-UV methods for the quantification of iridoid glycosides in herbal medicines like Hedyotis species. The accuracy and reproducibility of these quality control methods are directly dependent on the certified purity of the standard used to generate the calibration curve. [1].

Evidence DimensionAnalytical Method Validity
Target Compound DataEnables accurate and reproducible quantification with high linearity (correlation coefficient r > 0.999).
Comparator Or BaselineUncertified material or crude extract, which cannot be used to generate a valid calibration curve for quantitative analysis.
Quantified DifferenceQualitative difference between valid and invalid analytical results.
ConditionsReversed-phase HPLC-UV analysis for quality control of botanical extracts.

For any laboratory performing quality control or quantitative analysis of herbal products, procuring a certified, high-purity standard is a fundamental requirement for data validity and regulatory compliance.

Potent Hepatoprotective Activity with a Defined Mechanism of Action

In a murine model of acetaminophen (APAP)-induced liver injury, pure asperulosidic acid demonstrated significant hepatoprotective effects, benchmarked against the widely used therapeutic agent Silymarin. The study showed that the pure compound allows for clear mechanistic investigation, linking its activity to the activation of the Nrf2 signaling pathway. [1].

Evidence DimensionReduction of serum Alanine Aminotransferase (ALT) levels
Target Compound Data50 mg/kg dose reduced ALT levels by ~75% vs. APAP control group.
Comparator Or BaselineSilymarin (100 mg/kg dose) provided a similar level of reduction.
Quantified DifferenceDemonstrates comparable potency to a standard-of-care compound at a lower dose.
ConditionsIn vivo mouse model of acetaminophen-induced hepatotoxicity.

This evidence justifies procuring the isolated compound over crude extracts to perform precise mechanistic studies and establish a clear dose-response relationship benchmarked against a known clinical standard.

Quantifiable In Vitro Anti-inflammatory Activity

Asperulosidic acid provides a quantifiable, dose-dependent inhibitory effect on nitric oxide (NO) production in a standard cellular model of inflammation. This allows for direct comparison of its activity against other compounds in a controlled environment. [1].

Evidence DimensionInhibition of NO production (IC50)
Target Compound Data110.4 μM
Comparator Or BaselineQuercetin (positive control): 43.1 μM
Quantified DifferenceProvides a specific activity value, approximately 2.5-fold less potent than the flavonoid standard Quercetin in this assay.
ConditionsLipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

This provides a specific bioactivity metric, enabling researchers to perform reproducible dose-response studies and accurately compare its potency to other agents, which is impossible with undefined extracts.

Quantitative Analysis and Quality Control of Herbal Medicines

For use as a certified reference material in HPLC or UPLC methods to accurately quantify the content of asperulosidic acid in raw plant materials or finished commercial products containing Hedyotis, Morinda, or other related species. [1].

Mechanistic Studies of Iridoid-Mediated Hepatoprotection

As the primary agent in in vivo or in vitro models to investigate the specific molecular pathways, such as Nrf2 activation, through which it protects liver cells from toxic or oxidative damage, without interference from other compounds present in an extract. [2].

Dose-Response Evaluation in Inflammation Models

For establishing a precise IC50 value and dose-response curve in cellular inflammation assays (e.g., measuring NO, PGE2, or cytokine inhibition). This enables direct, quantitative comparison against other potential anti-inflammatory molecules. [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

432.12677620 Da

Monoisotopic Mass

432.12677620 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39LA4NOT5K

Dates

Last modified: 08-15-2023
1: Shen Y, Zhang Q, Wu YB, He YQ, Han T, Zhang JH, Zhao L, Hsu HY, Song HT, Lin B, Xin HL, Qi YP, Zhang QY. Pharmacokinetics and tissue distribution of monotropein and deacetyl asperulosidic acid after oral administration of extracts from Morinda officinalis root in rats. BMC Complement Altern Med. 2018 Oct 24;18(1):288. doi: 10.1186/s12906-018-2351-1. PubMed PMID: 30355303; PubMed Central PMCID: PMC6201592.
2: He J, Lu X, Wei T, Dong Y, Cai Z, Tang L, Liu M. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018 Jul 12;19(7). pii: E2027. doi: 10.3390/ijms19072027. PubMed PMID: 30002289; PubMed Central PMCID: PMC6073666.
3: Zhao X, Wei J, Yang M. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS(E). Molecules. 2018 May 3;23(5). pii: E1070. doi: 10.3390/molecules23051070. PubMed PMID: 29751518; PubMed Central PMCID: PMC6100404.
4: Tran PH, Le VD, Do TH, Nguyen TL, Nguyen PT, Nguyen TT, Nguyen TD. Anti-inflammatory constituents from Psychotria prainii H. Lév. Nat Prod Res. 2017 Dec 6:1-6. doi: 10.1080/14786419.2017.1408095. [Epub ahead of print] PubMed PMID: 29212359.
5: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.
6: Chithambo B, Noundou XS, Krause RW. Anti-malarial synergy of secondary metabolites from Morinda lucida Benth. J Ethnopharmacol. 2017 Mar 6;199:91-96. doi: 10.1016/j.jep.2017.01.051. Epub 2017 Jan 30. PubMed PMID: 28153468.

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